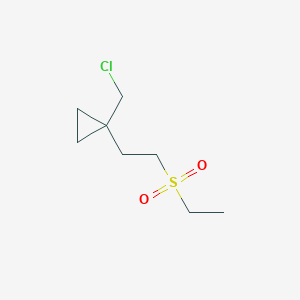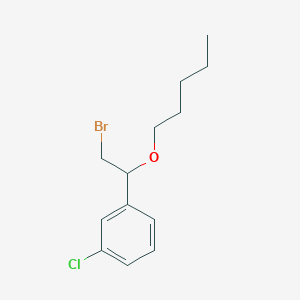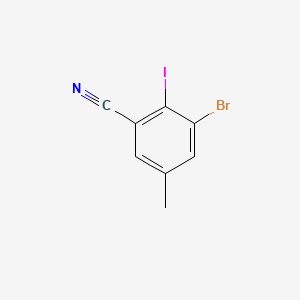
3-Bromo-2-iodo-5-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-iodo-5-methylbenzonitrile is an organic compound with the molecular formula C8H5BrIN It is a derivative of benzonitrile, featuring bromine, iodine, and a methyl group as substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-iodo-5-methylbenzonitrile typically involves multi-step organic reactions. One common method is the halogenation of 5-methylbenzonitrile. The process begins with the bromination of 5-methylbenzonitrile using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 3-bromo-5-methylbenzonitrile. This intermediate is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like potassium iodate (KIO3) to produce the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions: 3-Bromo-2-iodo-5-methylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, although specific conditions and reagents vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Various substituted benzonitriles depending on the nucleophile used.
Coupling Products: Biaryl compounds with diverse functional groups.
Oxidation Products: Compounds with oxidized functional groups like carboxylic acids or ketones.
科学的研究の応用
3-Bromo-2-iodo-5-methylbenzonitrile has several applications in scientific research:
作用機序
The mechanism of action of 3-Bromo-2-iodo-5-methylbenzonitrile depends on the specific reactions it undergoes. In substitution reactions, the bromine or iodine atoms are replaced by nucleophiles through either SN1 or SN2 mechanisms, depending on the reaction conditions and the nature of the nucleophile . In coupling reactions, the compound participates in palladium-catalyzed cross-coupling processes, where the palladium catalyst facilitates the formation of carbon-carbon bonds between the aryl halide and the boronic acid .
類似化合物との比較
3-Bromo-5-iodobenzoic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
4-Bromo-3-methylbenzonitrile: Similar but lacks the iodine substituent.
3-Bromo-2-iodo-5-methylbenzoate: An ester derivative with similar halogen substituents.
Uniqueness: 3-Bromo-2-iodo-5-methylbenzonitrile is unique due to the presence of both bromine and iodine atoms on the benzene ring, which allows for diverse chemical reactivity and the formation of complex molecules through various synthetic routes. Its combination of substituents provides a versatile platform for further functionalization and application in different fields of research .
特性
分子式 |
C8H5BrIN |
|---|---|
分子量 |
321.94 g/mol |
IUPAC名 |
3-bromo-2-iodo-5-methylbenzonitrile |
InChI |
InChI=1S/C8H5BrIN/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3H,1H3 |
InChIキー |
HQAZPDJKCFYVHO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)Br)I)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


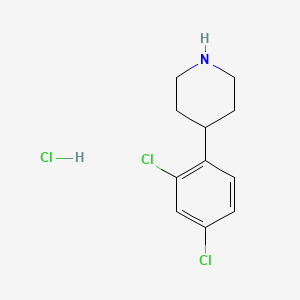
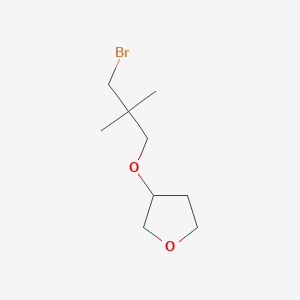




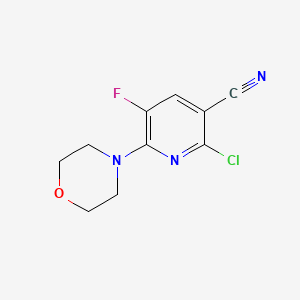

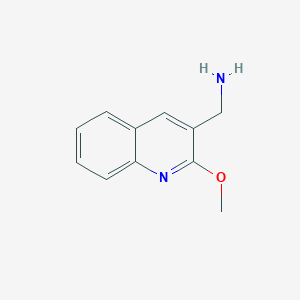
![1-(5-Oxaspiro[3.4]octan-6-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13635218.png)
